molecular formula C17H14N4O4S B2866649 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1448079-53-5

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2866649
CAS No.: 1448079-53-5
M. Wt: 370.38
InChI Key: AROVJGCITPVTTJ-UHFFFAOYSA-N
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Description

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition for Therapeutic Applications

A class of [1,4]oxazepine-based primary sulfonamides has been developed, exhibiting strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These compounds, including variants of the specified chemical structure, leverage the primary sulfonamide group for both enzyme inhibition and as a prosthetic group for zinc-binding, highlighting their potential in designing carbonic anhydrase inhibitors (A. Sapegin et al., 2018).

Antimicrobial and Antibacterial Activity

Research into heterocyclic compounds containing a sulfonamido moiety has unveiled their suitability as antibacterial agents. Novel compounds with this structure have shown high activity against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents (M. E. Azab et al., 2013).

Synthesis of Novel Heterocycles for Drug Development

The synthesis of novel sulfone-linked bis heterocycles demonstrates the versatility of sulfonamide compounds in drug development. These compounds exhibit significant antimicrobial activity, with some showing pronounced effects, suggesting their potential in therapeutic applications (V. Padmavathi et al., 2008).

Advances in Sulfonamide-based Hybrid Compounds

Sulfonamides form a crucial class of drugs with a broad range of pharmacological activities. Recent advancements have led to the development of two-component sulfonamide hybrids, combining sulfonamide with other active pharmaceutical ingredients to create compounds with enhanced biological activities, including antibacterial, antitumor, and anti-neuropathic pain effects (Reihane Ghomashi et al., 2022).

Antitubercular Potential with Low Drug-Drug Interaction Risk

Optimization studies on sulfonamide compounds for treating Mycobacterium tuberculosis have identified specific derivatives displaying promising antimycobacterial activity with low cytotoxicity. Notably, some compounds show good activity against M. tuberculosis with minimal inhibition of the CYP 2C9 enzyme, indicating a lower risk of drug-drug interactions and highlighting their potential in combination treatments for tuberculosis (Hui-lan Chen et al., 2021).

Properties

IUPAC Name

1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-21-10-12(9-18-21)26(23,24)20-11-6-7-15-13(8-11)17(22)19-14-4-2-3-5-16(14)25-15/h2-10,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROVJGCITPVTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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